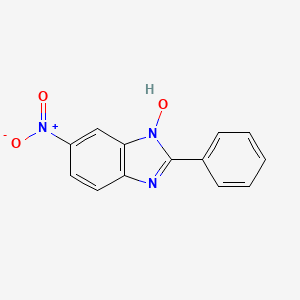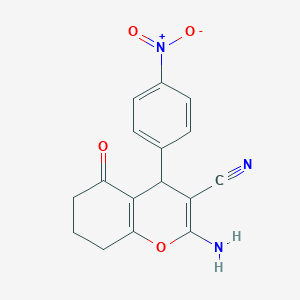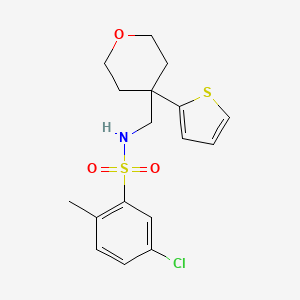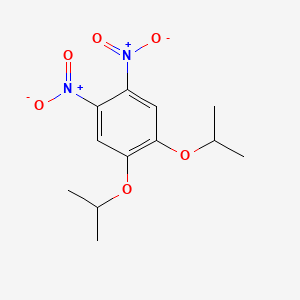
4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide” is a chemical compound with the CAS Number: 2230807-85-7 . It has a molecular weight of 237.16 . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2S.BrH/c1-3-5(2)6-4-10-7(8)9-6;/h4-5H,3H2,1-2H3,(H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.16 . It appears as a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
CO2 Capture
One application in the realm of environmental science is CO2 capture using task-specific ionic liquids. An example includes the development of new room temperature ionic liquids that can reversibly sequester CO2 as a carbamate salt, demonstrating an efficiency comparable to commercial amine sequestering agents, with advantages like non-volatility and water independence for operation (Bates et al., 2002).
Chiral Crystals Synthesis
In the field of material science, certain thiazole derivatives have been synthesized to investigate chiral symmetry breaking in the solid state, showing that these molecules can form left- or right-handed helical assemblies, which are important for applications in optoelectronics and pharmaceuticals (Hu & Cao, 2011).
Antitumor Activity
Several thiazole derivatives have been synthesized and evaluated for their antitumor activities. For instance, specific compounds have been shown to possess significant inhibitory effects against cancer cell lines, indicating their potential use in developing new anticancer therapies (叶姣 et al., 2015).
Corrosion Inhibition
Research has also explored the use of thiazoles as corrosion inhibitors for metals, demonstrating that thiazole compounds can significantly reduce corrosion in metals like copper, which has implications for extending the life of metal components in various industrial applications (Farahati et al., 2019).
Structural and Synthetic Chemistry
The structural analysis and synthesis of novel thiazole derivatives have been a significant area of research, with studies detailing methods to synthesize these compounds and elucidate their structures, which is crucial for the development of new materials and pharmaceuticals. Examples include the synthesis of thiazole and thiadiazole derivatives with potential anticancer properties (Gomha et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-butan-2-yl-N-cyclopropyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.BrH/c1-3-7(2)9-6-13-10(12-9)11-8-4-5-8;/h6-8H,3-5H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYSFNXRZHDWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CSC(=N1)NC2CC2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile](/img/structure/B2582115.png)


![2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2582123.png)
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2582126.png)


![2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2582131.png)

![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2582135.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2582136.png)